UZH1b

Epitranscriptomics m6A Methylation Enantiomeric Selectivity

Researchers validating METTL3 inhibition require a stereochemically matched negative control to rule out assay artifacts and non-specific binding. UZH1b (CAS 2814392-17-9), the (S)-enantiomer of UZH1a, is the essential inactive comparator with 100-fold lower METTL3 potency (IC50=28 µM vs 280 nM). • No reduction in global m6A mRNA levels at up to 100 µM (16 h treatment). • No apoptotic or cell cycle effects in METTL3-addicted MOLM-13 cells. • Purity ≥98%; available in mg to g quantities with global shipping.

Molecular Formula C32H42N6O3
Molecular Weight 558.7 g/mol
Cat. No. B10828088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUZH1b
Molecular FormulaC32H42N6O3
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C
InChIInChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m0/s1
InChIKeyPWYRDVXYAOGDNK-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide: A Stereochemically Defined Negative Control Probe for METTL3-Driven Epitranscriptomic Research


N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide (CAS 2814392-17-9), commonly referred to as UZH1b, is the (S)-enantiomer of the METTL3 methyltransferase inhibitor UZH1a [1]. This small molecule belongs to the class of substituted pyrimidinyl-piperidinyl benzamides. Its primary scientific utility is defined not by high potency, but by its profound lack of activity against METTL3, which establishes it as an essential stereoisomer negative control [1]. The compound is characterized by a molecular weight of 558.71 g/mol and the molecular formula C32H42N6O3 [2].

Why UZH1b Cannot Be Substituted by UZH1a or Other METTL3 Inhibitors in Experimental Design


The precise stereochemistry at the 3-position of the piperidine ring dictates the compound's biological function. While its enantiomer, UZH1a ((R)-configuration), engages the METTL3/METTL14 complex with high affinity (IC50 = 280 nM), the (S)-enantiomer UZH1b is essentially inactive (IC50 = 28 µM), representing a 100-fold loss of potency [1]. Substituting UZH1b with the active enantiomer UZH1a, the racemic mixture UZH1, or an alternative METTL3 inhibitor like STM2457 would fundamentally change the experimental outcome from a negative control to a positive inhibitory effect [1]. Therefore, for studies requiring stereochemical control, UZH1b is the only valid comparator that isolates the specific on-target effects of METTL3 inhibition without introducing confounding variables.

Quantitative Evidence for the Negative Control Function of UZH1b (N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide)


Enantioselective METTL3 Inhibition: 100-fold Potency Difference Between UZH1a and UZH1b

The biochemical potency against the METTL3/METTL14 complex is starkly divided by stereochemistry. UZH1a ((R)-enantiomer) demonstrates potent inhibition, while UZH1b ((S)-enantiomer) is 100 times less active [1]. This 100-fold difference quantifies the stereochemical requirement for target engagement and validates UZH1b as a suitable inactive control.

Epitranscriptomics m6A Methylation Enantiomeric Selectivity

Cellular m6A mRNA Methylation Levels: Functional Inactivity of UZH1b in Human Cell Lines

In cellular models, the functional consequence of this stereochemical switch is absolute. While UZH1a induces a dose-dependent reduction in m6A mRNA methylation after 16 hours, its enantiomer UZH1b fails to reduce m6A levels at any concentration tested, remaining essentially inactive up to 100 µM [1]. This confirms that the compound does not alter the endogenous m6A landscape, a critical requirement for a negative control.

RNA Modification LC-MS/MS Cellular Epitranscriptomics

Cell Viability and Apoptosis in METTL3-Dependent Leukemia Models: UZH1b as an Inactive Comparator

The functional impact on cancer cell growth further delineates the enantiomers. In MOLM-13 leukemia cells, which are sensitive to METTL3 inhibition, treatment with UZH1a resulted in increased apoptosis and cell cycle arrest after 16 hours. In contrast, UZH1b had no such effect, mirroring the behavior of an inactive compound [1]. This differential effect is not universal; cell lines with lower reliance on m6A signaling (e.g., U2Os, HEK293T) show no difference between the two enantiomers, underscoring the importance of context-dependent controls [1].

Leukemia Cancer Cell Biology MOLM-13

Recommended Application Scenarios for UZH1b (N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide)


Stereochemical Negative Control in METTL3 Target Engagement and Activity Assays

Employ UZH1b as the mandatory inactive enantiomer control in any biochemical assay evaluating METTL3 inhibition by UZH1a or related compounds. A 100-fold difference in IC50 (280 nM vs. 28 µM) provides a rigorous benchmark for confirming that observed activity is stereospecific and not due to assay artifacts or non-specific binding [1].

Functional m6A Pathway Control in Cellular Epitranscriptomic Studies

Use UZH1b in parallel with UZH1a to differentiate METTL3-specific effects on the m6A methylome. In cell lines treated for 16 hours, UZH1b does not alter global m6A mRNA levels at concentrations up to 100 µM, allowing researchers to attribute any m6A reductions observed with UZH1a to on-target METTL3 inhibition [1].

Decoupling METTL3-Dependent from Independent Cytotoxicity in Cancer Models

In METTL3-addicted cancer cell lines such as MOLM-13, co-treatment with UZH1a and UZH1b is essential. The lack of apoptotic or cell cycle effects from UZH1b confirms that the anti-proliferative activity of UZH1a is a direct consequence of METTL3 inhibition, thereby strengthening target validation studies [1].

Establishing Baselines for m6A-Modulated Biological Processes

In any biological assay where UZH1a shows a phenotype (e.g., viral replication, stem cell differentiation), UZH1b should be used as a matched control. Its inactivity ensures that any observed effect with the active enantiomer can be confidently linked to the modulation of m6A levels, as demonstrated by its inability to recapitulate UZH1a's effects on cellular m6A [1].

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